molecular formula C9H10O3 B1585440 4-Methyl-1,2,3,6-tetrahydrophthalic anhydride CAS No. 3425-89-6

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride

Cat. No.: B1585440
CAS No.: 3425-89-6
M. Wt: 166.17 g/mol
InChI Key: OEMSKMUAMXLNKL-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,6-tetrahydrophthalic anhydride is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52669. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2,6-7H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMSKMUAMXLNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058714
Record name 3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3425-89-6
Record name Isomethyltetrahydrophthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3425-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
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Record name 3425-89-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52669
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydro-4-methylphthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 5-L round bottom reaction flask fitted with a condenser was charged with maleic anhydride (C2H2(CO)2O) (500 g) and tetrahydrofuran (THF) (3 L) and isoprene (CH2═C(CH3)CH═CH2) (400 g) was then added at room temperature. The reaction was mildly exothermic. The reaction mixture was stirred at room temperature for about 2 hours till the Gas Chromatography (“GC”) analysis showed the consumption of maleic anhydride. The resulting mixture containing crude 5-methyl-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione was used directly in the next step.
Quantity
500 g
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400 g
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3 L
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Reaction Step One

Synthesis routes and methods II

Procedure details

reacting isoprene and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride;
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Synthesis routes and methods III

Procedure details

In a preferred mode of the process of this invention, 4-methylphthalic anhydride (4-MPA) is prepared. This preparation comprises reacting isoprene and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride (4-MTPA), then reacting this product with sulfuryl chloride in the presence of pyridine to form 4-MPA.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
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4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
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4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
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4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
Reactant of Route 5
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Reactant of Route 6
4-Methyl-1,2,3,6-tetrahydrophthalic anhydride
Customer
Q & A

Q1: What are the key thermodynamic properties of 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride that have been determined through experimental studies?

A1: Adiabatic calorimetry studies have successfully characterized several key thermodynamic properties of 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. These include:

  • Melting point (Tm): [335.54 ± 0.41 K] []
  • Enthalpy of fusion (ΔfusHm): [17.67 ± 0.04 kJ·mol-1] []
  • Entropy of fusion (ΔfusSm): [52.65 ± 0.04 J·K-1·mol-1] []

Q2: How thermally stable is 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride?

A2: Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric analysis (TG), were employed to investigate the compound's thermal stability. The research concluded that any observed mass loss during heating is primarily attributed to evaporation rather than thermal decomposition. [] This suggests a relatively high degree of thermal stability for 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride.

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